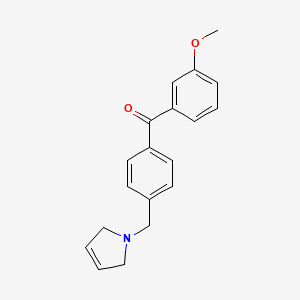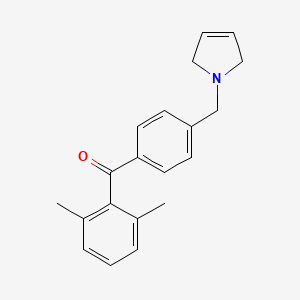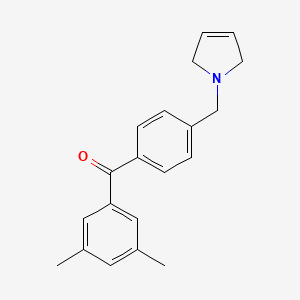
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their broad range of pharmacological properties and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole compounds are known for their diverse biological activities. They can interact with various targets such as enzymes, receptors, and ion channels, depending on their specific structure and functional groups .
Mode of Action
The mode of action of pyrazole compounds can vary greatly. Some pyrazole compounds can inhibit enzymes, while others can act as agonists or antagonists at various receptors . The specific mode of action of “3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide” would depend on its specific structure and the target it interacts with.
Biochemical Pathways
Pyrazole compounds can affect various biochemical pathways based on their specific targets. For example, if a pyrazole compound inhibits an enzyme, it can disrupt the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME properties of pyrazole compounds can vary based on their specific structure. Some general properties of pyrazole compounds include a high degree of lipophilicity and good oral bioavailability .
Result of Action
The molecular and cellular effects of pyrazole compounds can vary based on their specific targets and mode of action. For example, if a pyrazole compound acts as an enzyme inhibitor, it can decrease the activity of that enzyme in the cell .
Action Environment
The action, efficacy, and stability of pyrazole compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutanamide under acidic conditions to form the pyrazole ring . Another approach involves the use of methylhydrazine and cyclopropyl ketones, followed by cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of catalysts such as palladium or copper to facilitate the cyclization process . The reaction conditions are optimized to achieve maximum efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and hydrazine derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: Shares a similar pyrazole core but differs in functional groups.
1H-Pyrazole-5-carboxamide derivatives: These compounds have similar structures but may contain different substituents, leading to varied biological activities.
Uniqueness
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyclopropyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHMNVAAOJNHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


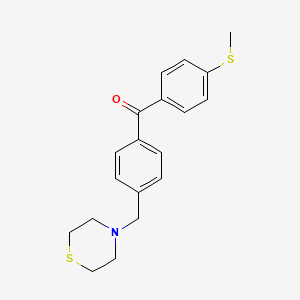
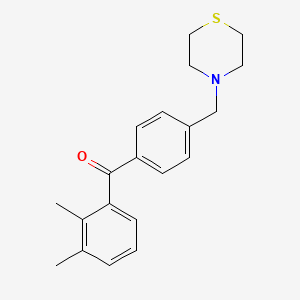
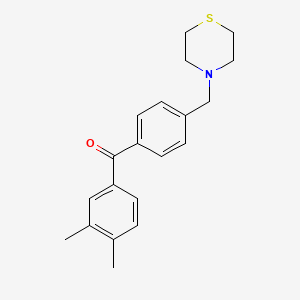
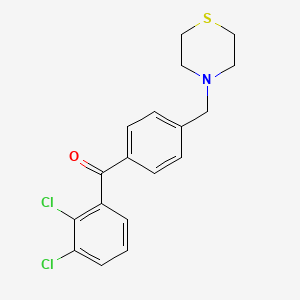
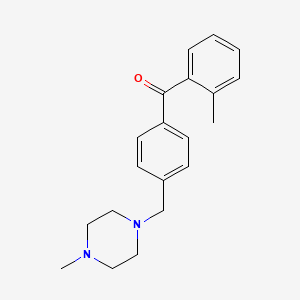
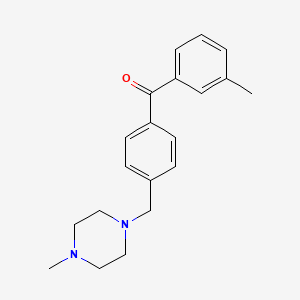
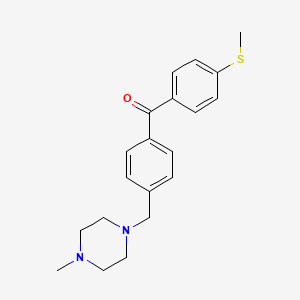
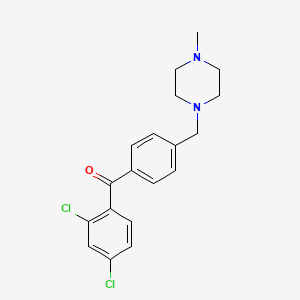
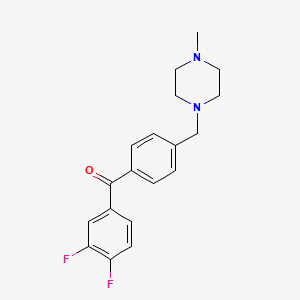
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
